molecular formula C8H12N2O2S B15145610 N-[1-(pyridin-2-yl)ethyl]methanesulfonamide

N-[1-(pyridin-2-yl)ethyl]methanesulfonamide

Cat. No.: B15145610
M. Wt: 200.26 g/mol
InChI Key: FKYZVQMLDJQCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(pyridin-2-yl)ethyl]methanesulfonamide is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . This compound is characterized by the presence of a pyridine ring attached to an ethyl group, which is further connected to a methanesulfonamide group. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-2-yl)ethyl]methanesulfonamide typically involves the reaction of pyridine-2-yl-ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-2-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[1-(pyridin-2-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(pyridin-2-yl)ethyl]methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring and a methanesulfonamide group makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

N-(1-pyridin-2-ylethyl)methanesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-7(10-13(2,11)12)8-5-3-4-6-9-8/h3-7,10H,1-2H3

InChI Key

FKYZVQMLDJQCKR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.